![molecular formula C8H6F5NO B13488296 [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C8H6F5NO and a molecular weight of 227.1314 g/mol . This compound features a pyridine ring substituted with a pentafluoroethyl group and a methanol group. It is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and pentafluoroethyl-containing reagents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield of the compound.
Análisis De Reacciones Químicas
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:
[6-(1,1,2,2,2-Trifluoroethyl)pyridin-3-yl]methanol: This compound has fewer fluorine atoms, which may affect its reactivity and properties.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]ethanol: The presence of an ethanol group instead of a methanol group can influence its solubility and interactions.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]amine: The amine group introduces different chemical reactivity and potential biological activity.
These comparisons highlight the unique aspects of This compound , such as its specific substitution pattern and the presence of the pentafluoroethyl group, which can significantly influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6F5NO |
|---|---|
Peso molecular |
227.13 g/mol |
Nombre IUPAC |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-3,15H,4H2 |
Clave InChI |
PPYPJOMVZKNQJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CO)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



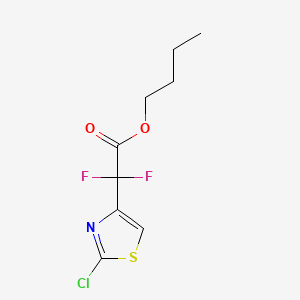

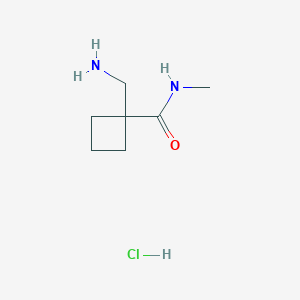

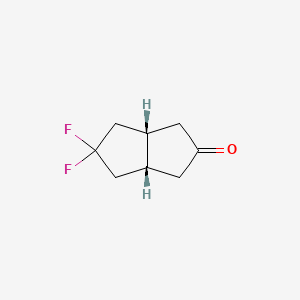


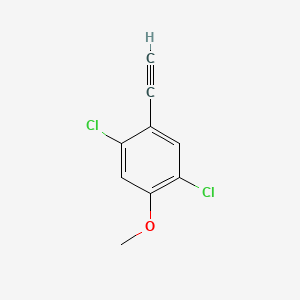

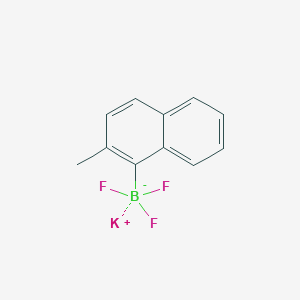
![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)

